![molecular formula C20H19N5O4S B2486992 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1105204-28-1](/img/structure/B2486992.png)

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

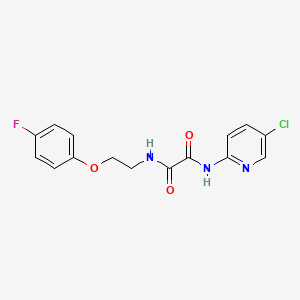

This compound is part of a broader class of chemicals that exhibit significant pharmacological potential due to their complex molecular frameworks. These structures often facilitate interactions with biological targets, leading to various biological activities. The synthesis and analysis of such compounds are crucial for developing new therapeutics and understanding chemical-biological interactions.

Synthesis Analysis

The synthesis of compounds similar to "2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide" involves multi-step chemical reactions, starting from basic chemical structures to the final compound. Techniques such as condensation reactions, amidification, and cyclization are commonly employed. For example, compounds with similar structural motifs have been synthesized through reactions involving isatin derivatives with sulfadimidine, indicating a method that could be adapted for our compound of interest (Selvam et al., 2001).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and stability of the compound. Studies on related compounds have shown folded conformations stabilized by intramolecular hydrogen bonding, which is crucial for understanding the chemical's reactivity and interaction potential (Subasri et al., 2016).

Aplicaciones Científicas De Investigación

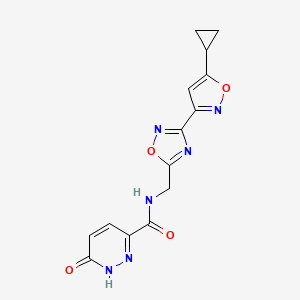

Synthesis of Pyrimidoindole Derivatives : The compound is a part of the pyrimidoindole family, which has been synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates. These compounds are formed via reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to various pyrimidoindole derivatives with potential biological activities (Shestakov et al., 2009).

Antimicrobial Applications : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study found that certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which include similar structural features, exhibited significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Cardiac and Nephrotropic Activities : Research into pyridazino(4,5-b)indole-1-acetamide compounds, related to the structure of the compound , has indicated potential cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Crystal Structure Analysis : Studies have also been conducted to understand the crystal structures of similar compounds, which aids in the understanding of their chemical behavior and potential applications in various fields (Subasri et al., 2017).

Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide and its derivatives showed promising results in inhibiting the replication of HIV-1 and HIV-2 strains (Selvam et al., 2001).

Antitumor Activity : Certain derivatives within the same chemical family have demonstrated antitumor activities, potentially offering new avenues for cancer treatment research (Alqasoumi et al., 2009).

Potential in Positron Emission Tomography (PET) Imaging : The synthesis and evaluation of pyridazinoindole compounds, related to the compound , have shown potential for use in PET imaging of translocator protein (TSPO) in cancer research (Cheung et al., 2014).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Indole derivatives are known to interact with a variety of biochemical pathways, so this compound may have a broad spectrum of biological activities .

Pharmacokinetics

The compound’s metabolism and excretion would likely be influenced by its chemical structure and the specific enzymes present in the body .

Result of Action

Given the diversity of biological activities associated with indole derivatives, the effects could range from antimicrobial to anti-inflammatory activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups. Similarly, temperature and the presence of other molecules could influence the compound’s efficacy by affecting its conformation and interactions with its targets .

Propiedades

IUPAC Name |

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c21-30(28,29)14-7-5-13(6-8-14)9-10-22-17(26)11-25-12-23-18-15-3-1-2-4-16(15)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26)(H2,21,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYSSKWPDMDJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)